![molecular formula C8H6BrF3O2S B1525345 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene CAS No. 1820711-75-8](/img/structure/B1525345.png)
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6BrF3O2S and a molecular weight of 303.1 . It is also known by its IUPAC name, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 . This code provides a way to encode the molecular structure using a textual string and is a standard in cheminformatics.Scientific Research Applications
Friedel–Crafts-Type Alkylation
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene has been utilized in Friedel–Crafts-type alkylation reactions, which are pivotal in organic synthesis. Kuhakarn et al. (2011) demonstrated the use of bromodifluoro(phenylsulfanyl)methane, a related compound, in Friedel–Crafts-type alkylation to yield thioesters and/or benzophenones, applied in the synthesis of naturally occurring xanthone derivatives. This showcases the compound's role in facilitating complex organic transformations (Kuhakarn et al., 2011).
Catalyst for Production of Linear Alkylbenzenes
Methanesulfonic acid (MSA), similar in functional group to 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene, has been employed as a catalyst in the electrophilic addition of long-chain olefins to benzene, elucidating the potential catalytic applications of sulfonic acid derivatives in industrial chemistry (Luong et al., 2004).
Methane to Aromatics Conversion
The conversion of methane to more valuable aromatic compounds like benzene and naphthalene has been explored using catalysts that share functional similarities with 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene. Notably, studies by Liu et al. (1999) and others have highlighted the efficacy of Mo-supported catalysts on zeolites for achieving high yields of aromatic products from methane, demonstrating the compound's potential relevance in catalyzing key reactions for energy and materials science (Liu et al., 1999).
Synthesis of Benzoxazoles
In the context of heterocyclic compound synthesis, methanesulfonic acid has facilitated the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, as reported by Kumar et al. (2008). This illustrates the functional group's versatility in promoting condensation reactions, a principle that could extend to the uses of 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene in similar synthetic applications (Kumar et al., 2008).
Vicarious Nucleophilic Substitutions
The compound has also been implicated in vicarious nucleophilic substitution reactions, where it facilitates the substitution at a benzene ring activated by electron-withdrawing groups. Lemek et al. (2008) described the first example of VNS at a benzene ring activated by a group other than a nitro group, demonstrating the compound's potential for enabling novel substitutions in aromatic chemistry (Lemek et al., 2008).
properties
IUPAC Name |
1-bromo-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIUGRGSXGMRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201772 | |
Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1820711-75-8 | |
Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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